Product packaging for 2-Methanesulfonyl-2-methylpropanal(Cat. No.:CAS No. 105531-86-0)

2-Methanesulfonyl-2-methylpropanal

Cat. No.: B2388503
CAS No.: 105531-86-0
M. Wt: 150.19
InChI Key: VQTVVYORTKZNLH-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-2-methylpropanal is an organic compound with the molecular formula C5H10O3S and a molecular weight of 150.20 g/mol . This compound features both an aldehyde and a methanesulfonyl group attached to a central quaternary carbon atom, a structure that makes it a valuable and versatile building block in organic synthesis . The presence of these two distinct and reactive functional groups on a sterically hindered neopentyl-type core allows researchers to explore diverse chemical transformations; the aldehyde can undergo condensation or reduction reactions, while the sulfone group can facilitate nucleophilic substitutions or serve as a stabilizing moiety in anion chemistry . The provided material has a listed purity of 95% . As a sulfone derivative, it is part of a significant class of compounds widely used in medicinal chemistry and drug discovery for their ability to mimic other functional groups and contribute to desired pharmacological properties . This product is intended for research applications as a synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3S B2388503 2-Methanesulfonyl-2-methylpropanal CAS No. 105531-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-methylsulfonylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-5(2,4-6)9(3,7)8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTVVYORTKZNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methanesulfonyl 2 Methylpropanal and Analogous Alpha Sulfonyl Aldehydes

Strategies Involving Thioether Precursors

A primary and well-established route for the preparation of α-sulfonyl aldehydes involves a two-stage process: the initial synthesis of an α-thioether aldehyde followed by its controlled oxidation to the corresponding sulfone. This strategy allows for the precise installation of the sulfur moiety at the α-position of the aldehyde.

The precursor, 2-methyl-2-(methylthio)propanal, is synthesized through a sequence involving the halogenation of an aldehyde followed by nucleophilic substitution.

The initial step involves the α-chlorination of isobutyraldehyde (B47883) (2-methylpropanal) wikipedia.orgnih.gov. The presence of the tertiary α-hydrogen in isobutyraldehyde makes it susceptible to free radical or acid-catalyzed halogenation at this position. The reaction typically proceeds by treating isobutyraldehyde with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often under conditions that promote the formation of the α-chloro derivative, 2-chloro-2-methylpropanal nih.gov. The reaction is generally performed in an inert solvent to control reactivity and minimize side reactions.

Following its formation, 2-chloro-2-methylpropanal serves as an electrophile in a nucleophilic substitution reaction sydney.edu.au. The chlorine atom at the α-position is displaced by a methylthiolate nucleophile. A common source for the methylthiolate anion is sodium thiomethoxide (NaSMe), which is typically prepared by the deprotonation of methanethiol (B179389) with a suitable base like sodium hydride. The reaction involves the attack of the strongly nucleophilic sulfur atom on the carbon bearing the chlorine, leading to the formation of 2-methyl-2-(methylthio)propanal and a salt byproduct (e.g., NaCl).

The efficiency of the synthesis of 2-methyl-2-(methylthio)propanal is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, and the nature of the base used to generate the thiolate.

ParameterInfluence on ReactionOptimized Conditions
Solvent The solvent must be able to dissolve the reactants but should not react with them. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often preferred as they can solvate the cation of the thiolate salt, enhancing the nucleophilicity of the thiolate anion.Anhydrous DMF or THF
Temperature The nucleophilic substitution is typically conducted at low to ambient temperatures to control the exothermic nature of the reaction and prevent potential side reactions, such as elimination or self-condensation of the aldehyde.0 °C to room temperature
Base A strong, non-nucleophilic base is required to fully deprotonate methanethiol without competing in the substitution reaction. Sodium hydride (NaH) is a common choice.Sodium Hydride (NaH)
Stoichiometry A slight excess of the methylthiolate may be used to ensure complete conversion of the chlorinated aldehyde.1.0 to 1.2 equivalents of sodium thiomethoxide

Careful control of these factors is crucial for maximizing the yield and purity of the thioether precursor, thereby setting a strong foundation for the subsequent oxidation step.

The final and critical step in the synthesis of 2-methanesulfonyl-2-methylpropanal is the oxidation of the sulfide (B99878) group in 2-methyl-2-(methylthio)propanal to a sulfone. This transformation requires careful selection of the oxidizing agent to avoid over-oxidation or undesired reactions at the aldehyde functionality.

The oxidation of sulfides can proceed through a sulfoxide (B87167) intermediate to the final sulfone. Achieving high selectivity for the sulfone without stopping at the sulfoxide or affecting other functional groups is a key challenge. acsgcipr.org A variety of methods have been developed for this purpose. organic-chemistry.org

Commonly used oxidizing agents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com Using a stoichiometric amount of the oxidant (typically two equivalents or more relative to the sulfide) under controlled temperature conditions generally favors the formation of the sulfone.

More modern and selective methods have also been developed. For instance, Oxone® (2KHSO₅·KHSO₄·K₂SO₄) is an effective and environmentally benign oxidant that can selectively convert sulfides to sulfones, often by simply adjusting the solvent system. rsc.org In aqueous media, Oxone tends to produce sulfones, while in alcoholic solvents, the reaction can often be stopped at the sulfoxide stage. rsc.org Another approach involves using N-fluorobenzenesulfonimide (NFSI) as an oxidant in water, where varying the loading of NFSI allows for the selective synthesis of either sulfoxides or sulfones. rsc.orgrsc.org

The table below summarizes several methodologies for the selective oxidation of sulfides to sulfones.

Oxidant SystemSolventTypical ConditionsSelectivity Notes
m-CPBA (>2 eq.) Dichloromethane (DCM)0 °C to room temp.Highly effective, but can be non-selective with sensitive functional groups.
Hydrogen Peroxide (H₂O₂) / Acetic Acid Acetic AcidElevated temperaturesA classic, strong oxidizing system.
Oxone® Water/MethanolRoom temperatureGood selectivity for sulfones in aqueous media. rsc.org
N-Fluorobenzenesulfonimide (NFSI) WaterRoom temperatureThe amount of NFSI can be adjusted to favor sulfone formation. rsc.orgrsc.org
Potassium Permanganate (KMnO₄) Acetone/WaterLow temperatureA powerful, less selective oxidant that requires careful control.

The choice of method depends on the substrate's tolerance to the reaction conditions and the desired scale of the synthesis. For a substrate like 2-methyl-2-(methylthio)propanal, milder conditions provided by reagents such as Oxone® or NFSI would be preferable to preserve the aldehyde group. rsc.orgrsc.orgrsc.org

Controlled Oxidation of Alpha-Thioaldehydes to the Sulfonyl Moiety

Mechanistic Considerations in Oxidative Transformations

The formation of α-sulfonyl aldehydes through oxidative coupling reactions involves complex mechanistic pathways. A prominent method is the copper-catalyzed oxidative α-sulfonylation of branched aldehydes. rsc.org In this process, a secondary aldehyde reacts with a sulfinate salt in the presence of a copper catalyst and an oxidant, such as manganese(IV) oxide (MnO₂), to yield the desired α-sulfonyl aldehyde.

The mechanism for this transformation is proposed to be a dual ionic/radical pathway. rsc.org The reaction is sensitive to the conditions, particularly the acidity of the medium. The use of an acidic co-solvent is crucial as it adjusts the oxidation potential of the MnO₂ oxidant, enhancing its reactivity. rsc.org Mechanistic studies on analogous reactions, such as the α-sulfenylation of carbonyl compounds, also suggest the involvement of radical oxidation followed by a cation coupling process. nih.gov In some systems, a transiently generated enamine intermediate undergoes oxidation to form a radical cation, which then reacts with a suitable nucleophile. nih.gov This dual nature allows for a broad scope of substrates to be effectively coupled.

Direct Functionalization Approaches for Aldehyde Scaffolds

Directly modifying aldehyde scaffolds presents a powerful and efficient strategy for synthesizing complex molecules like this compound. This approach avoids lengthy synthetic sequences involving protection and deprotection steps. A key transformation is the direct C-H functionalization at the alpha-position of the aldehyde. Synergistic catalysis, combining photoredox, nickel, and hydrogen atom transfer (HAT) catalysis, has enabled the direct arylation and alkylation of aldehyde C-H bonds. nih.gov This methodology transforms simple, commercially available aldehydes into valuable ketones and could be adapted for sulfonylation. nih.gov

Introduction of Methanesulfonyl Group via Stereoselective Reactions

Achieving stereoselectivity during the introduction of a sulfonyl group is a significant challenge in synthetic chemistry. For alpha-sulfonyl aldehydes, controlling the stereochemistry at the newly formed chiral center is paramount for applications in asymmetric synthesis.

Several strategies have been developed for the stereoselective synthesis of related chiral sulfonyl compounds. acs.orgrsc.org One approach involves the use of organocatalysis. For instance, the enantioselective α-oxidation of aldehydes has been achieved using a combination of copper and organic catalysis, providing access to stable, chiral α-oxygenated aldehyde products with high enantiopurity. princeton.edu While this method installs an oxygen functionality, the underlying principle of generating and trapping a chiral enamine intermediate is applicable to the installation of other groups.

Another powerful method is the Knoevenagel-type condensation reaction between aldehydes and halomethanesulfonyl fluorides, mediated by pyrrolidine. This protocol allows for the highly stereoselective construction of α-halo-1,3-dienylsulfonyl fluorides, demonstrating excellent control over geometry (up to 100% Z-selectivity) and broad functional group compatibility. acs.org Such building blocks are versatile and can be used in subsequent reactions to assemble highly functionalized molecules. acs.org

Chiral Auxiliary-Mediated Approaches for Enantiopure Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. These compounds are enantiomerically pure and can be temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

Pseudoephenamine has emerged as a versatile and practical chiral auxiliary for asymmetric synthesis, particularly in alkylation reactions to form quaternary carbon centers. nih.govharvard.edu Amides derived from pseudoephenamine exhibit high levels of stereocontrol, are often crystalline, and can be transformed into enantiomerically enriched carboxylic acids, ketones, and alcohols in high yields with minimal loss of stereochemical integrity. harvard.edu This strategy can be envisioned for the synthesis of enantiopure this compound. The aldehyde would first be converted to a carboxylic acid derivative, which is then coupled to the chiral auxiliary. Subsequent α-sulfonylation would proceed with high diastereoselectivity, directed by the auxiliary. Finally, removal of the auxiliary would furnish the desired enantiopure α-sulfonyl aldehyde.

The use of chiral auxiliaries has also been successfully applied in the solid-phase synthesis of complex oligosaccharides containing multiple 1,2-cis-glycosidic linkages, a notoriously difficult transformation. nih.gov This demonstrates the robustness and broad applicability of auxiliary-mediated strategies for achieving high levels of stereocontrol in complex synthetic sequences. nih.govrcsi.com

Advanced Synthetic Protocols and Scalability Considerations

The development of advanced synthetic protocols focuses on efficiency, safety, and scalability. For the synthesis of sulfonyl compounds, this includes moving towards safer reagents and designing processes that are practical for large-scale production.

An example of an advanced protocol is the 'sulfonyl-azide-free' (SAFE) diazo transfer, which avoids the use of potentially explosive sulfonyl azides by generating the diazo transfer reagent in situ. organic-chemistry.org This method enhances the safety profile of the synthesis significantly.

Mechanistic Investigations of Reactions Involving 2 Methanesulfonyl 2 Methylpropanal

Analysis of Electrophilic and Nucleophilic Reactivity of the Aldehyde Functionality

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. In 2-Methanesulfonyl-2-methylpropanal, this inherent electrophilicity is significantly amplified. The alpha-methanesulfonyl group exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the aldehyde carbon. This electronic pull increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile compared to simple alkyl aldehydes.

Consequently, the aldehyde functionality in this molecule is highly reactive towards a wide range of nucleophiles. Reactions such as additions of organometallic reagents (e.g., Grignard or organolithium reagents), cyanohydrin formation, and Wittig reactions are expected to proceed readily. The rate of nucleophilic attack is anticipated to be faster than that observed for aldehydes lacking such a strong electron-withdrawing substituent at the alpha-position.

Role of the Alpha-Methanesulfonyl Group in Governing Reaction Pathways

The methanesulfonyl group (CH₃SO₂–) is a dominant feature in the molecular architecture of this compound, playing a critical role in directing the course of its reactions through a combination of electronic and steric effects.

A key feature of electron-withdrawing groups is their ability to increase the acidity of adjacent C-H bonds. solubilityofthings.comlibretexts.org The sulfonyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its strong inductive effect stabilizes the negative charge of a conjugate base (a carbanion or enolate) that would form upon deprotonation. solubilityofthings.comyoutube.com This stabilization makes the corresponding alpha-proton significantly more acidic and easier to remove with a base. youtube.com

However, in the specific case of this compound, the alpha-carbon is quaternary, meaning it is bonded to two methyl groups, the sulfonyl group, and the aldehyde's carbonyl group. Therefore, it lacks an alpha-proton. As a result, this particular molecule cannot undergo deprotonation at the alpha-carbon and cannot form an enolate through the typical acid-base mechanism.

For structurally related α-sulfonyl aldehydes that do possess an alpha-proton, the inductive effect of the sulfonyl group would be profound, leading to pKa values significantly lower than those for typical aldehydes and ketones. This enhanced acidity facilitates enolization under mild basic conditions, opening up reaction pathways that proceed via enolate intermediates, such as aldol (B89426) reactions and alkylations.

Table 1: Comparison of Approximate pKa Values for Protons Alpha to Carbonyl and Sulfonyl Groups This table illustrates the general acidifying effect of electron-withdrawing groups. Exact values for the listed compounds can vary with solvent and measurement conditions.

Compound Structural Feature Approximate pKa Inductive/Resonance Effect
Acetone Ketone 19-20 Moderate resonance stabilization of enolate
Acetaldehyde Aldehyde 16-17 Moderate resonance stabilization of enolate
Dithiane Thioacetal ~31 Weak inductive effect
Dimethyl Sulfone Sulfone ~31 Strong inductive effect from two sulfonyl oxygens
Phenylacetonitrile Nitrile ~22 Strong inductive and resonance effects
α-Sulfonyl Aldehyde (with α-H) Aldehyde + Sulfone 10-13 (Estimated) Very strong inductive effect from sulfonyl group enhances acidity

Stereoelectronic Influence on Stereochemical Outcomes

Stereoelectronic effects are crucial in controlling the three-dimensional outcome of chemical reactions. acs.org In reactions involving this compound, the bulky and highly polar methanesulfonyl group exerts significant stereocontrol over nucleophilic additions to the adjacent aldehyde carbonyl.

When a nucleophile approaches the carbonyl carbon, its trajectory is dictated by a need to minimize steric hindrance and optimize orbital overlap. According to established models of asymmetric induction, such as the Felkin-Anh model, the largest substituent on the alpha-carbon orients itself anti-periplanar to the incoming nucleophile. In this molecule, the methanesulfonyl group is arguably the most sterically demanding and electronically repulsive group. Therefore, it would direct the incoming nucleophile to attack the opposite face of the carbonyl, leading to a predictable diastereomeric product if the nucleophile itself is chiral or if subsequent reactions create a new stereocenter. This influence is critical in asymmetric synthesis, where controlling the precise stereochemistry of a newly formed alcohol is essential.

Rearrangement Reactions and Fragmentation Pathways Initiated by the Sulfonyl Aldehyde

There is no published data on the rearrangement reactions or specific fragmentation pathways of this compound.

In mass spectrometry, aldehydes typically undergo characteristic fragmentation patterns. Common pathways include the cleavage of bonds adjacent to the carbonyl group, leading to the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org Another significant fragmentation route for carbonyl compounds is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl, often resulting in a stable acylium ion. libretexts.org For carbonyls with sufficiently long alkyl chains, the McLafferty rearrangement is a common pathway that involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β carbon bond. libretexts.orgyoutube.com

While the NIST (National Institute of Standards and Technology) database contains a mass spectrum for the oxime derivative, Propanal, 2-methyl-2-(methylsulfonyl)-, oxime, it does not provide data for the parent aldehyde itself. nist.gov Analysis of related structures like 2-methylpropanal shows prominent peaks corresponding to the loss of a formyl radical and the formation of a stable isopropyl cation. docbrown.info However, the influence of the α-methanesulfonyl group on the fragmentation pathways of this compound has not been experimentally determined or reported.

Applications of 2 Methanesulfonyl 2 Methylpropanal in Complex Molecular Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The successful synthesis of enantiomerically pure molecules is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and materials science industries. 2-Methanesulfonyl-2-methylpropanal has emerged as a valuable chiral building block in this context, offering unique structural features that can be exploited for the stereocontrolled synthesis of complex targets.

Enantioselective Transformations Leveraging Alpha-Chirality

The presence of a stereocenter at the alpha-position to the aldehyde group in chiral derivatives of this compound allows for a range of enantioselective transformations. The sulfonyl group, being a strong electron-withdrawing group, activates the adjacent C-H bond, facilitating its deprotonation and subsequent reaction with various electrophiles. By employing chiral bases or catalysts, the approach of the electrophile can be directed to one face of the resulting enolate, leading to the formation of one enantiomer in excess.

Furthermore, the aldehyde functionality can be converted into other functional groups through stereospecific reactions. For instance, reduction of the aldehyde can yield chiral alcohols, while oxidation can produce chiral carboxylic acids. These transformations proceed with high fidelity, preserving the stereochemical integrity of the alpha-carbon.

Preparation of Enantiopure Intermediates for Advanced Synthesis

The ability to introduce functionality at the alpha-position of this compound in a stereocontrolled manner makes it an excellent precursor for the synthesis of enantiopure intermediates. These intermediates, possessing a defined three-dimensional arrangement of atoms, are crucial for the total synthesis of natural products and other biologically active molecules.

For example, the aldol (B89426) reaction of a chiral enolate derived from this compound with another aldehyde or ketone can generate products with two new stereocenters. The stereochemical outcome of this reaction can often be predicted and controlled, providing access to a variety of diastereomerically and enantiomerically pure compounds. These aldol adducts can then be further elaborated into more complex structures.

Contribution to the Construction of Functionalized Organic Scaffolds

The development of efficient methods for the synthesis of diverse and complex molecular architectures is a central goal of synthetic organic chemistry. This compound has proven to be a versatile substrate for the construction of a wide array of functionalized organic scaffolds, including both heterocyclic and carbocyclic systems.

Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the core of many pharmaceutical agents. The reactivity of this compound can be harnessed to construct a variety of heterocyclic systems.

The aldehyde functionality can participate in condensation reactions with binucleophiles, such as hydrazines, hydroxylamines, and amidines, to form five- and six-membered heterocycles. The sulfonyl group can also play a role in these transformations, either by activating adjacent positions or by acting as a leaving group in subsequent steps.

Heterocycle ClassReactant with this compoundResulting Heterocycle
PyrazolesHydrazineSubstituted pyrazole
IsoxazolesHydroxylamineSubstituted isoxazole
PyrimidinesAmidinesSubstituted pyrimidine

Formation of Carbocyclic and Acyclic Structures

In addition to its utility in heterocyclic synthesis, this compound is also a valuable building block for the construction of carbocyclic and acyclic structures. The aldehyde can serve as a key handle for carbon-carbon bond formation through a variety of reactions, including Wittig, Horner-Wadsworth-Emmons, and aldol reactions.

The sulfonyl group can be used to control the regioselectivity and stereoselectivity of these reactions. Moreover, the sulfonyl group can be removed under reductive conditions, providing access to purely carbon-based frameworks. This "traceless" nature of the sulfonyl group adds to the synthetic utility of this compound.

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. Similarly, cascade reactions, where a series of intramolecular transformations are triggered by a single event, allow for the rapid construction of molecular complexity.

This compound has been shown to be a suitable component in both MCRs and cascade processes. Its dual functionality, the aldehyde and the activated alpha-position, allows it to participate in a variety of reaction sequences. For instance, it can act as the aldehyde component in well-known MCRs such as the Ugi or Passerini reactions, leading to the formation of complex, highly functionalized products.

In cascade processes, the initial reaction at the aldehyde can trigger a series of subsequent transformations involving the sulfonyl-activated position. This can lead to the formation of intricate polycyclic structures in a single, efficient step.

Reaction TypeRole of this compoundKey Transformation
Ugi ReactionAldehyde componentFormation of α-acylamino amides
Passerini ReactionAldehyde componentFormation of α-acyloxy carboxamides
Cascade CyclizationInitiator and participantFormation of polycyclic systems

Integration of this compound in Complex Molecular Synthesis

The strategic incorporation of functionalized building blocks is a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of complex molecular architectures. This compound, a bifunctional compound featuring both an aldehyde and a sulfonyl group, presents a unique synthon for the introduction of a gem-dimethyl group adjacent to a reactive carbonyl. However, a comprehensive review of the scientific literature does not currently yield specific examples of the integration of this compound into the total synthesis of named natural products or pharmaceutical candidates.

While the utility of α-sulfonyl aldehydes in various synthetic transformations is well-documented, providing access to a range of valuable intermediates, the specific application of the titled compound in the context of complex molecule synthesis remains to be reported in publicly accessible research. The inherent reactivity of the aldehyde functionality allows for its participation in a wide array of carbon-carbon bond-forming reactions, such as aldol additions, Wittig reactions, and multicomponent reactions. The adjacent sulfonyl group can serve as a versatile activating group or be transformed into other functionalities.

Despite the potential synthetic utility of this compound, its application in the total synthesis of natural products and pharmaceutical candidates has not been detailed in the reviewed scientific literature. Therefore, a discussion of its role in such synthetic strategies, including detailed research findings and data tables, cannot be provided at this time. Further research and publication in this specific area are needed to elucidate the practical applications of this particular chemical compound in the synthesis of complex, biologically active molecules.

Spectroscopic and Computational Characterization in Research Contexts

Advanced Spectroscopic Methods for Detailed Structural and Mechanistic Elucidation

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

No published studies utilizing high-field NMR spectroscopy for the analysis of 2-Methanesulfonyl-2-methylpropanal are available.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Pathway Analysis

There are no recorded high-resolution mass spectrometry data or reaction pathway analyses for this compound in the scientific literature.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Analysis

No infrared or Raman spectra for this compound have been published.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical and Nitrene Intermediates

There is no literature on the use of EPR spectroscopy to study radical or nitrene intermediates related to this compound.

Quantum Chemical Calculations and Theoretical Studies

Density Functional Theory (DFT) Studies of Reaction Mechanisms, Transition States, and Energy Profiles

No density functional theory studies or any other quantum chemical calculations have been published for this compound.

Conformational Analysis and Stereoelectronic Effects on Reactivity

The reactivity of this compound is intrinsically linked to its conformational preferences and the stereoelectronic effects arising from the interplay of its functional groups. The presence of a bulky tertiary carbon atom, substituted with a methyl group, a sulfonyl group, and an aldehyde, leads to significant steric hindrance. This steric crowding influences the rotational barriers around the C-S and C-C bonds, favoring specific conformations that minimize steric strain.

Computational studies on related α-sulfonyl carbanions have highlighted the importance of stereoelectronic interactions in determining their stability. nih.gov Specifically, the interaction between the non-bonding electron pair of the carbanion (nC) and the anti-bonding orbital of the S-O bond (σ*S-O) has a significant stabilizing effect. nih.gov In the context of this compound, while not a carbanion, analogous stereoelectronic interactions are at play. For instance, the orientation of the lone pairs on the oxygen atoms of the sulfonyl group relative to the C-C and C-H bonds of the propanal moiety can influence the molecule's electronic distribution and, consequently, its reactivity.

The conformational analysis of this compound can be computationally modeled to predict the most stable conformers. These models would likely show that the molecule adopts a staggered conformation to alleviate steric interactions between the bulky sulfonyl group and the methyl and aldehyde groups. The relative orientation of the aldehyde's carbonyl group with respect to the sulfonyl group is also critical. The eclipsed conformations, where the carbonyl oxygen is aligned with one of the sulfonyl oxygens, would be energetically unfavorable due to both steric and electrostatic repulsion.

The interplay of these steric and stereoelectronic effects has a direct impact on the reactivity of the aldehyde group. For example, the accessibility of the carbonyl carbon to nucleophilic attack will be dictated by the preferred conformation. A conformation that shields the carbonyl group would decrease its reactivity. Conversely, stereoelectronic effects that increase the electrophilicity of the carbonyl carbon would enhance its reactivity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The combination of computational chemistry and experimental spectroscopy is a powerful tool for the definitive characterization of this compound. nih.govmdpi.comresearchgate.netconicet.gov.ar

Computational Prediction:

Density Functional Theory (DFT) calculations can be employed to predict various spectroscopic parameters. By optimizing the geometry of the most stable conformer, it is possible to calculate theoretical values for:

¹H and ¹³C NMR Chemical Shifts: The magnetic shielding environment of each nucleus can be calculated and converted into chemical shifts. These predictions can help in the assignment of experimental spectra.

Infrared (IR) Vibrational Frequencies: The vibrational modes of the molecule can be computed, yielding a theoretical IR spectrum. The characteristic stretching frequencies of the C=O and S=O bonds are of particular interest.

Mass Spectrometry Fragmentation Patterns: While direct prediction of mass spectra is complex, computational methods can help to rationalize observed fragmentation pathways by calculating the energies of potential fragment ions.

Experimental Validation:

The computationally predicted spectroscopic data can be validated against experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum is expected to show a singlet for the aldehyde proton in the downfield region (around δ 9-10 ppm). fiveable.mepressbooks.pub The methyl protons would likely appear as a singlet further upfield.

The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon in the range of δ 190-215 ppm. pressbooks.publibretexts.org The quaternary carbon and the methyl carbons would also have distinct chemical shifts.

Infrared (IR) Spectroscopy:

A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1720-1740 cm⁻¹. fiveable.me

The sulfonyl group will exhibit characteristic symmetric and asymmetric stretching vibrations for the S=O bonds, typically found in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Characteristic fragmentation patterns would be expected, such as the loss of the aldehyde group (CHO) or the methylsulfonyl group (CH₃SO₂). The fragmentation of the related compound, 2-methylpropanal, has been studied and can provide a basis for interpreting the spectrum of its sulfonylated derivative. researchgate.netdocbrown.info

By comparing the experimental spectra with the computationally predicted data, a comprehensive and validated structural and electronic picture of this compound can be established. This integrated approach is essential for understanding its chemical behavior and potential applications in research.

Data Tables

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde H9.0 - 10.0Singlet
Methyl H (C-CH₃)1.2 - 1.5Singlet
Methyl H (S-CH₃)2.8 - 3.2Singlet

Note: These are predicted values based on typical ranges for similar functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl C190 - 215
Quaternary C50 - 70
Methyl C (C-CH₃)20 - 30
Methyl C (S-CH₃)40 - 50

Note: These are predicted values based on typical ranges for similar functional groups. pressbooks.publibretexts.org

Table 3: Key Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aldehyde C=OStretch1720 - 1740
Sulfonyl S=OAsymmetric Stretch1300 - 1350
Sulfonyl S=OSymmetric Stretch1120 - 1160
C-H (aldehyde)Stretch2720 and 2820

Note: These are predicted values based on characteristic absorption regions for these functional groups. fiveable.me

Future Directions and Emerging Research Avenues for Alpha Sulfonyl Aldehydes

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A primary focus of future research is the development of innovative catalytic systems to control the reactivity of alpha-sulfonyl aldehydes with high precision. The quest for enhanced selectivity, particularly enantioselectivity, is crucial for applications in pharmaceuticals and bioactive materials.

Recent breakthroughs include the use of synergistic triple-catalysis systems. For instance, a novel approach combining photoredox, chromium, and hydrogen-atom transfer catalysis has been developed for the asymmetric α-C–H addition of N-sulfonyl amines to aldehydes. acs.orgnih.gov This method successfully synthesizes valuable β-amino alcohols with adjacent stereocenters under mild conditions. acs.orgnih.gov The system employs an earth-abundant chromium catalyst, highlighting a move towards more sustainable metal catalysis. acs.orgnih.gov

Palladium-catalyzed reactions are also being refined for greater enantioselectivity. The decarboxylative asymmetric allylic alkylation (DAAA) of cyclic sulfones has been demonstrated to create enantioenriched α-difunctionalized sulfones with high levels of enantioselectivity. acs.org This process relies on the dynamic kinetic resolution of enolate intermediates, showcasing a sophisticated strategy to control stereochemistry. acs.org While many methods focus on the allylic stereocenter, newer research aims to directly functionalize the α-sulfonyl position to construct tetrasubstituted stereocenters. acs.org

Aminocatalysis continues to be a powerful tool for the asymmetric α-functionalization of aldehydes. nih.gov Bifunctional catalysts that combine Brønsted base and hydrogen-bonding functionalities have shown promise in controlling the geometry of enolate intermediates, leading to efficient enantiofacial discrimination in carbon-carbon bond-forming reactions. nih.gov The development of catalysts that can operate under "buffer" systems, using a combination of an organic acid and base, helps to minimize common side reactions like self-aldolization and racemization. nih.gov

Future work will likely focus on designing catalysts that can overcome existing limitations, such as the need for pre-functionalized substrates or harsh reaction conditions. The exploration of novel catalyst scaffolds, including those based on chiral BINOL aldehydes and cinchona alkaloids, will be instrumental in expanding the synthetic utility of alpha-sulfonyl aldehydes. nih.govnih.gov

Table 1: Emerging Catalytic Strategies for Alpha-Sulfonyl Aldehyde Functionalization

Catalytic Strategy Key Features Example Application Selectivity/Efficiency
Synergistic Triple Catalysis Photoredox, Earth-Abundant Metal (Cr), H-Atom Transfer Asymmetric α-C–H addition of N-sulfonyl amines to aldehydes Efficient synthesis of β-amino alcohols with vicinal stereocenters. acs.orgnih.gov
Palladium-Catalyzed DAAA Dynamic kinetic resolution of E- and Z-enolates Enantioselective synthesis of α-difunctionalized cyclic sulfones High levels of enantioselectivity achieved. acs.org
Bifunctional Aminocatalysis Brønsted base/H-bonding catalyst activation Asymmetric addition of α-amino branched aldehydes to nitroolefins Superior reactivity and stereoselectivity. nih.gov

Advancements in Sustainable and Green Chemistry Approaches in its Synthesis and Reactions

The principles of green chemistry are increasingly influencing the design of synthetic routes. For alpha-sulfonyl aldehydes, this translates to developing methods that are more atom-economical, generate less waste, and utilize environmentally benign reagents and solvents. jocpr.comsnu.ac.kr

A key metric for evaluating the "greenness" of a reaction is atom economy, which measures how efficiently reactant atoms are incorporated into the final product. jocpr.com Reactions like cycloadditions and catalytic hydrogenations are inherently atom-economical. jocpr.com Future research will aim to design more addition-type reactions involving alpha-sulfonyl aldehydes to maximize atom economy. acs.org Another important metric is the E-factor, which quantifies the amount of waste generated. nih.gov Methodologies are being assessed and optimized to minimize this factor. nih.gov

Significant progress has been made in developing catalyst-free and solvent-free reaction conditions. For example, a green synthetic method for N-sulfonylimines, which are structurally related to alpha-sulfonyl aldehydes, involves the direct condensation of sulfonamides with aldehydes using neutral alumina (B75360) as a reusable dehydrating agent, avoiding the need for hazardous reagents or toxic solvents. nih.gov The use of water as a reaction medium is another promising green approach. A novel method for synthesizing α-sulfonyl ketoximes from alkenes, sodium sulfinate, and sodium nitrite (B80452) has been developed in water, offering a mild and straightforward route to these compounds. rsc.org Mechanochemical methods, which use mechanical force to induce reactions, are also being explored for the allylation of aldehydes, often using water as a liquid-assisted grinding medium. nih.gov

The development of electrosynthesis offers a sustainable alternative to traditional chemical oxidation or reduction. An efficient electrochemical method for synthesizing N-sulfonyl iminophosphoranes has been established, featuring high atom economy, the use of inexpensive electrode materials, and high energy efficiency. acs.org Such electrochemical approaches could be adapted for the synthesis and transformation of alpha-sulfonyl aldehydes.

Future research will continue to explore these avenues, focusing on the replacement of stoichiometric reagents with catalytic alternatives, the use of renewable starting materials, and the design of processes that minimize energy consumption.

Integration with Flow Chemistry and Automated Synthetic Platforms

The integration of synthetic processes with flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing, moving from traditional batch processes to continuous, automated operations. These technologies offer significant advantages for the synthesis and manipulation of alpha-sulfonyl aldehydes, including enhanced safety, precise reaction control, and improved scalability. nih.gov

Flow chemistry, where reactions are carried out in a continuously flowing stream through a network of tubes or microreactors, allows for superior control over reaction parameters such as temperature, pressure, and reaction time. nih.govacs.org This is particularly beneficial for highly exothermic or rapid reactions, which are common in aldehyde chemistry. rsc.org The small reactor volumes in flow systems improve heat dissipation and minimize the risks associated with handling hazardous reagents or unstable intermediates. rsc.org For example, continuous flow systems have been developed for the synthesis of sulfonyl chlorides, important precursors, with high space-time yields and improved safety profiles. rsc.org The technology also facilitates multi-step syntheses by "telescoping" reactions, where the output of one reactor is directly fed into the next, eliminating the need for intermediate isolation and purification steps. acs.org

Automated synthesis platforms, often combined with flow chemistry, are revolutionizing drug discovery and materials science. sigmaaldrich.comresearchgate.net These systems can perform entire synthetic workflows, from reagent dispensing and reaction execution to work-up and purification, with minimal human intervention. sigmaaldrich.comchemspeed.com Platforms like the Synple automated synthesizer use pre-filled reagent cartridges to carry out a wide range of reactions, including reductive amination and amide formation, which are relevant to the functionalization of aldehyde-containing molecules. sigmaaldrich.comsynplechem.com The ability to perform high-throughput reaction screening and library synthesis in an automated fashion accelerates the discovery of new compounds and the optimization of reaction conditions. chemspeed.comresearchgate.net

Future research will focus on developing dedicated flow reactors and automated protocols specifically for reactions involving alpha-sulfonyl aldehydes. This includes the immobilization of catalysts on solid supports for use in packed-bed reactors, enabling easy separation and catalyst recycling. acs.org The integration of real-time analytical techniques will allow for rapid process optimization and quality control.

Table 2: Advantages of Flow Chemistry and Automation for Alpha-Sulfonyl Aldehyde Synthesis

Technology Key Advantages Potential Application for Alpha-Sulfonyl Aldehydes
Flow Chemistry Precise control of temperature and pressure, enhanced safety, easy scalability, telescoping of reactions. nih.govacs.orgrsc.org Safe handling of exothermic reactions, in situ generation of unstable intermediates, continuous production. nih.govrsc.org
Automated Synthesis Platforms High-throughput screening, automated reaction optimization, reproducible synthesis, reduced human error. sigmaaldrich.comresearchgate.net Rapid library synthesis for structure-activity relationship studies, discovery of new reactivity. chemspeed.comsynplechem.com

| Integrated Systems | Seamless multi-step synthesis, integration of synthesis with purification and analysis. acs.orgresearchgate.net | Efficient total synthesis of complex molecules derived from alpha-sulfonyl aldehydes. |

Exploration of New Reactivity Modes and Applications in Materials Science

Beyond established transformations, the exploration of new reactivity modes for alpha-sulfonyl aldehydes is a vibrant area of research that promises to unlock novel synthetic pathways and applications, particularly in materials science.

Radical-mediated reactions offer a powerful alternative to traditional ionic pathways. An N-heterocyclic carbene (NHC)-catalyzed protocol has been developed for the synthesis of α-sulfonyl ketones through a radical-mediated sulfonyl methylation of aldehydes. nih.gov This process involves the single-electron transfer reduction of α-iodosulfones by NHC-bound Breslow intermediates, followed by a radical-radical coupling. nih.gov Another innovative approach involves the photoredox-catalyzed generation of ketyl radical anions from aldehydes under mild conditions, which can then participate in ketyl-olefin coupling reactions. acs.org These radical-based strategies open up new avenues for carbon-carbon bond formation.

The development of novel cycloaddition reactions is another promising frontier. While the Diels-Alder reaction is a classic example of a [4+2] cycloaddition, new catalytic systems are enabling different modes of cycloaddition. wikipedia.org For instance, an iridium-catalyzed asymmetric formal [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes has been reported, showcasing the potential for creating complex heterocyclic structures with high enantioselectivity. acs.org Adapting such methodologies to alpha-sulfonyl aldehydes could provide access to a diverse range of sulfonyl-functionalized carbo- and heterocycles.

The unique electronic properties imparted by the sulfonyl group make these aldehydes attractive building blocks for advanced materials. The strong electron-withdrawing nature of the sulfonyl group can influence the electronic and photophysical properties of conjugated systems. There is potential for incorporating alpha-sulfonyl aldehyde moieties into polymers or organic electronic materials to tune their properties for applications in sensors, organic light-emitting diodes (OLEDs), or photovoltaics. The aldehyde functionality provides a convenient handle for polymerization or for post-polymerization modification.

Future research will likely investigate the polymerization of alpha-sulfonyl aldehydes or their use as monomers in copolymerizations to create novel functional polymers. Furthermore, their reactivity can be harnessed to modify surfaces or construct complex molecular architectures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the sulfonyl group can introduce specific functionalities and influence framework properties.

Q & A

Q. What are the recommended synthetic routes for 2-Methanesulfonyl-2-methylpropanal, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves the oxidation of 2-methyl-2-(methanesulfonyl)propanol using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . Alternatively, nucleophilic substitution of 2-chloro-2-methylpropanal with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) could yield the target compound. Optimization requires temperature control (e.g., 0–25°C), inert atmosphere, and stoichiometric monitoring via TLC or HPLC. Purity can be enhanced by column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.5–10 ppm) and methanesulfonyl group (δ ~3.0 ppm for CH₃SO₂) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 210–260 nm) to assess purity, using acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z ~164.05) .

Q. How does the stability of this compound under various storage conditions impact experimental reproducibility?

  • Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (argon/nitrogen) at −20°C in amber vials. Degradation products (e.g., oxidation to carboxylic acid) can be monitored via periodic HPLC analysis. Stability studies should include accelerated aging tests (40°C/75% RH for 4 weeks) to simulate long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methanesulfonyl group in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : The methanesulfonyl group acts as a strong electron-withdrawing group, polarizing the adjacent carbonyl and facilitating nucleophilic attack. Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. For example, in SN2 reactions, the leaving group (SO₂CH₃) stabilizes the transition state through resonance, as observed in analogous sulfonyl-containing aldehydes . Kinetic studies under varying solvent polarities (e.g., DMSO vs. THF) further elucidate solvation effects .

Q. How can computational chemistry predict the regioselectivity of this compound in multi-step synthesis pathways?

  • Methodological Answer : Molecular docking and quantum mechanical simulations (e.g., Gaussian 16) can model interactions between the aldehyde group and reagents. For instance, Fukui indices identify electrophilic/nucleophilic sites, while Molecular Electrostatic Potential (MEP) maps visualize charge distribution. These tools guide the design of regioselective reactions, such as aldol condensations or Wittig olefinations .

Q. What strategies resolve contradictions in biological activity data across different studies on sulfonyl-containing aldehydes like this compound?

  • Methodological Answer :
  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., MTT for cytotoxicity) .
  • Metabolomic Profiling : LC-MS/MS to identify metabolite interference (e.g., aldehyde dehydrogenase activity).
  • Dose-Response Curves : Analyze EC₅₀/IC₅₀ values across studies to account for potency variations.
  • Structural Analog Comparison : Benchmark against 2-(2-chlorophenyl)-2-methylpropanal () to isolate sulfonyl-specific effects .

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